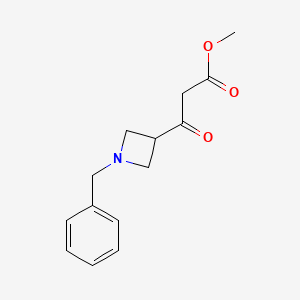

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate

Description

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate is a β-ketoester derivative characterized by a benzyl-substituted azetidine ring (a four-membered nitrogen-containing heterocycle) attached to the β-carbon of the ketoester moiety.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)7-13(16)12-9-15(10-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

InChI Key |

DXYCQHGFRYAVCU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1CN(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate typically involves the reaction of azetidine derivatives with appropriate esterifying agents. One common method involves the reaction of 3-azetidinone with benzyl bromide in the presence of a base, followed by esterification with methyl chloroformate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated structure.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous β-ketoesters, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Structural and Substituent Variations

Key Observations :

Yield and Efficiency :

- Yields for substituted β-ketoesters vary widely: 47–90% for furan/phenyl derivatives () vs. 55% for methyl 3-(diphenylamino)-3-oxopropanoate (). The azetidine’s ring strain may reduce yields compared to less constrained analogs.

Physicochemical Properties

- IR Spectroscopy : β-Ketoester carbonyl stretches appear at ~1730–1740 cm⁻¹ (e.g., 1734 cm⁻¹ in ), while amide or heterocyclic carbonyls (e.g., azetidine) may shift slightly due to electronic effects .

- NMR Trends :

- LogP and Solubility : Benzylazetidine substituents likely increase logP (lipophilicity) compared to polar groups (e.g., nitro in ), reducing aqueous solubility.

Biological Activity

Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N O3 |

| Molecular Weight | 233.27 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit:

- Inhibition of SMYD Proteins : It has been indicated as a potential inhibitor of SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. Inhibiting these proteins can disrupt cancer cell proliferation and survival pathways .

- Antimicrobial Activity : Research indicates that similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections .

Anticancer Activity

A study investigating the anticancer effects of related compounds found that this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound's structure allows it to interfere with cancer cell metabolism and induce apoptosis.

Case Study: Inhibition of Cancer Cell Growth

In a controlled experiment, the compound was tested against human breast cancer cell lines. The results showed:

- IC50 Values : The IC50 was determined to be approximately 15 µM, indicating effective inhibition of cell growth at low concentrations.

- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting the hypothesis that the compound induces programmed cell death in cancer cells.

Comparative Studies

A comparative analysis with other known compounds revealed that this compound exhibited superior activity against certain cancer types when compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15 | Breast Cancer |

| Doxorubicin | 30 | Breast Cancer |

| Cisplatin | 25 | Ovarian Cancer |

Toxicity and Safety Profile

Toxicity assessments conducted in animal models indicated that the compound has a favorable safety profile. At doses up to 2000 mg/kg, no significant adverse effects were observed on vital organs such as the liver and kidneys, suggesting a low risk for systemic toxicity .

Q & A

Basic Questions

Q. What are the common synthetic routes for β-keto esters structurally related to Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate, and how do their yields compare?

- Answer : Two primary methods are used for analogous β-keto esters:

- Method A : Condensation of methyl bromoacetate with nitriles (e.g., propionitrile) in a one-step reaction, achieving yields up to 86% for methyl 3-(4-tert-butylphenyl)-3-oxopropanoate .

- Method B : Base-mediated condensation of intermediates like methyl 2-cyanoisonicotinate with tert-butyl acetate, yielding tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate (66% yield) .

- Optimization : Reaction conditions (e.g., solvent, temperature) significantly impact yields. For example, acetonitrile improves cyanotrimethylsilane reactivity in Method B .

Q. What spectroscopic techniques are critical for characterizing β-keto esters like this compound?

- Answer : Key techniques include:

- NMR : H and C NMR to confirm ester carbonyl (δ ~167–173 ppm) and ketone (δ ~190–210 ppm) groups. For example, tert-butyl 3-[methyl(phenyl)amino]-3-oxopropanoate shows distinct peaks at δ 3.18 (s, 2H) for the keto-ester backbone .

- HRMS : High-resolution mass spectrometry to verify molecular ions (e.g., m/z 229.28 for methyl 3-((2-methyl-4-oxohexan-3-yl)amino)-3-oxopropanoate) .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives (monoclinic, P21/n space group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in β-keto ester derivatives?

- Answer : Diastereoselectivity in cyclic trifluoromethylated N,O-acetals is achieved using chiral auxiliaries or catalysts. For example, methyl 3-(((2R,3S,4R)-1-benzyl-4-(benzyloxy)-3-hydroxy-5-oxo-2-(trifluoromethyl)pyrrolidin-2-yl)amino)-3-oxopropanoate shows selectivity via Ritter-like reactions under controlled pH and temperature . Polar aprotic solvents (e.g., DMF) and low temperatures (−78°C) favor stereochemical control .

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

- Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Repetitive recrystallization : Isolates pure polymorphs, as seen in crystallographic studies of methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives (R-factor = 0.069) .

- Advanced chromatography : HPLC with chiral columns resolves enantiomeric excess, e.g., 1.64-minute retention time for (4aR)-N-(4-bromo-3,5-difluorophenyl) derivatives under SQD-FA05 conditions .

- Cross-validation : Comparing NMR shifts with literature values (e.g., δ 3.30 ppm for tert-butyl 3-[methyl(phenyl)amino]-3-oxopropanoate) .

Q. What strategies are effective for analyzing the stereochemistry of spiro-fused β-keto esters?

- Answer :

- Circular Dichroism (CD) : Detects helicity in spiro compounds like methyl 3-((3aS,3bS,7aR,8aS)-octahydro-2H-spiro derivatives) .

- NOESY NMR : Identifies spatial proximity of protons in bridged structures (e.g., methyl 3-(5,6-dimethoxybenzo[b]selenophen-2-yl)-3-oxopropanoate) .

- Density Functional Theory (DFT) : Calculates energy-minimized conformers to validate experimental data .

Q. What mechanistic pathways explain the formation of β-keto ester intermediates in heterocyclic synthesis?

- Answer : Key pathways include:

- Claisen condensation : Base-mediated coupling of esters (e.g., tert-butyl acetate) with acyl chlorides or nitriles, forming β-keto esters via enolate intermediates .

- N-Oxide activation : Methyl 4-carboxypyridine N-oxide reacts with cyanotrimethylsilane to generate cyano-substituted intermediates, as in tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate synthesis .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for β-Keto Esters

Table 2 : Spectroscopic Benchmarks for β-Keto Esters

| Compound | H NMR (δ, ppm) | HRMS (m/z) | Crystallographic Data |

|---|---|---|---|

| tert-Butyl 3-[methyl(phenyl)amino]-3-oxopropanoate | 3.18 (s, 2H) | 249.1365 | - |

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | 3.67 (s, 3H, ester CH3) | - | Monoclinic, P21/n, Z=4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.